molecular formula C18H20N2O2 B2851440 (Z)-2-Cyano-3-cyclohex-3-en-1-yl-N-(4-ethoxyphenyl)prop-2-enamide CAS No. 518349-62-7

(Z)-2-Cyano-3-cyclohex-3-en-1-yl-N-(4-ethoxyphenyl)prop-2-enamide

Cat. No. B2851440
CAS RN: 518349-62-7
M. Wt: 296.37
InChI Key: ABGMSJUGOCDSPS-UHFFFAOYSA-N
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Description

The compound is a type of organic molecule with a complex structure, likely containing a cyclohexene ring, a cyano group, and an ethoxyphenyl group . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure and the arrangement of these groups.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-component reactions, such as the Ugi reaction . This involves the coupling of carboxylic acids, amines, isocyanates, and aldehydes .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectroscopy . These techniques can provide information on the compound’s bond lengths, bond angles, and overall molecular geometry .


Chemical Reactions Analysis

The compound’s reactivity could be influenced by the presence of the cyano group, the cyclohexene ring, and the ethoxyphenyl group. For instance, the cyano group might undergo reactions with phosphorus reagents, leading to the synthesis of novel phosphonates and phosphorus heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using computational methods, such as density functional theory (DFT). This could provide information on the compound’s electronic parameters, dipole moment, and absorption energies .

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information. It’s important to handle all chemicals with appropriate safety precautions, and to refer to material safety data sheets (MSDS) or similar resources for specific safety information .

Future Directions

Research into similar compounds has focused on their potential biological activities and their use in the synthesis of novel phosphorus heterocycles . Future research might also explore the compound’s potential applications in materials science or medicine.

properties

IUPAC Name

(Z)-2-cyano-3-cyclohex-3-en-1-yl-N-(4-ethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-22-17-10-8-16(9-11-17)20-18(21)15(13-19)12-14-6-4-3-5-7-14/h3-4,8-12,14H,2,5-7H2,1H3,(H,20,21)/b15-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGMSJUGOCDSPS-QINSGFPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2CCC=CC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2CCC=CC2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Cyano-3-cyclohex-3-en-1-yl-N-(4-ethoxyphenyl)prop-2-enamide

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